Endophenazine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Endophenazine B is a phenazine derivative, a class of nitrogen-containing heterocyclic compounds. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and insecticidal properties. This compound, in particular, is notable for its striking violet color, which indicates a unique chromophoric system compared to other phenazine compounds .

Méthodes De Préparation

Endophenazine B can be synthesized through both natural and artificial pathways. In nature, it is produced by certain strains of Streptomyces bacteria. For artificial synthesis, researchers have developed biosynthetic pathways in Pseudomonas chlororaphis P3. This involves introducing the prenyltransferase PpzP from Streptomyces anulatus into Pseudomonas chlororaphis P3, which successfully synthesizes this compound . The highest yield of this compound in Streptomyces was about 20 mg/L, but through metabolic engineering and medium optimization, the yield can be significantly increased .

Analyse Des Réactions Chimiques

Endophenazine B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethylallyl diphosphate and phenazine-1-carboxylic acid. The major products formed from these reactions are other phenazine derivatives, such as endophenazine A and endophenazine A1 . The compound’s unique chromophoric system allows it to participate in specific reactions that result in distinct color changes, which can be used as indicators in various chemical processes .

Applications De Recherche Scientifique

Endophenazine B has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the properties and reactions of phenazine derivatives. In biology, it exhibits antimicrobial activity against several Gram-positive bacteria and fungi, making it a potential candidate for developing new antibiotics . In medicine, its antitumor properties are being explored for potential cancer treatments. Additionally, its unique color properties make it useful in industrial applications, such as dyes and pigments .

Mécanisme D'action

The mechanism of action of endophenazine B involves its redox activity. Phenazines, including this compound, can reduce molecular oxygen to reactive oxygen species, which are toxic to bacterial cells. This redox activity is responsible for its broad-spectrum antibiotic activity. The compound targets bacterial cell membranes and disrupts their integrity, leading to cell death . Additionally, this compound can interact with various molecular pathways in cancer cells, promoting apoptosis and inhibiting cell proliferation .

Comparaison Avec Des Composés Similaires

Endophenazine B is part of a family of phenazine derivatives, including endophenazine A, endophenazine A1, and endophenazine C. Compared to these compounds, this compound has a unique violet color, which indicates a different chromophoric system Other similar compounds include phenazine-1-carboxylic acid and dimethylallyl diphosphate, which are precursors in the biosynthetic pathway of this compound .

Propriétés

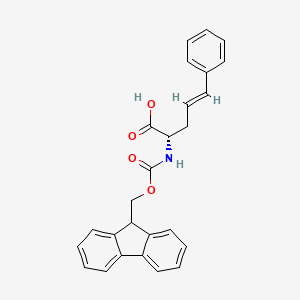

Numéro CAS |

479415-40-2 |

|---|---|

Formule moléculaire |

C₁₉H₁₈N₂O₃ |

Poids moléculaire |

322.36 |

Synonymes |

5,7-Dihydro-5-methyl-9-(3-methyl-2-buten-1-yl)-7-oxo-1-phenazinecarboxylic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.